2,6-Dioctadecyl-4-methylphenol

Polymer Stabilization High-Temperature Processing Antioxidant Volatility

2,6-Dioctadecyl-4-methylphenol (CAS 19826-60-9) is a sterically hindered phenolic antioxidant belonging to the class of 2,6-dialkyl-4-methylphenols. Its structure features two long C18 alkyl chains (octadecyl groups) at the ortho positions of the phenolic ring, imparting a high molecular weight of 613.1 g/mol.

Molecular Formula C43H80O
Molecular Weight 613.1 g/mol
CAS No. 19826-60-9
Cat. No. B035391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioctadecyl-4-methylphenol
CAS19826-60-9
Molecular FormulaC43H80O
Molecular Weight613.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCCCCCCCCCCC)C
InChIInChI=1S/C43H80O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-38-40(3)39-42(43(41)44)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-39,44H,4-37H2,1-3H3
InChIKeyLZAIWKMQABZIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dioctadecyl-4-methylphenol (CAS 19826-60-9): High-Molecular-Weight Hindered Phenolic Antioxidant for Polymer Stabilization


2,6-Dioctadecyl-4-methylphenol (CAS 19826-60-9) is a sterically hindered phenolic antioxidant belonging to the class of 2,6-dialkyl-4-methylphenols [1]. Its structure features two long C18 alkyl chains (octadecyl groups) at the ortho positions of the phenolic ring, imparting a high molecular weight of 613.1 g/mol [2]. This compound is primarily utilized as a thermal-oxidative stabilizer in polyolefin resins and polypropylene [1]. The radical-scavenging mechanism is characteristic of hindered phenols, proceeding via hydrogen atom transfer (HAT) from the phenolic -OH group to terminate propagating radicals [3].

Why Low-Molecular-Weight Phenolic Antioxidants Cannot Replace 2,6-Dioctadecyl-4-methylphenol in High-Temperature Polymer Applications


Conventional phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT), suffer from high volatility and mobility in polymeric matrices, leading to substantial loss during high-temperature processing and extraction by oils or detergents [1]. This migration compromises long-term oxidative stability [1]. The exceptionally high molecular weight (613.1 g/mol) and long alkyl chains of 2,6-Dioctadecyl-4-methylphenol confer drastically reduced volatility and enhanced compatibility with non-polar polymers, making it a non-substitutable stabilizer for applications demanding high-temperature processing stability or resistance to migration [1]. The following quantitative evidence substantiates this critical performance divergence.

Quantitative Differentiation of 2,6-Dioctadecyl-4-methylphenol: Key Physicochemical and Performance Comparators


Thermal Stability and Volatility: Comparative Boiling Point Analysis

The boiling point of 2,6-Dioctadecyl-4-methylphenol (654.9°C at 760 mmHg) [1] is substantially higher than that of the widely used comparator BHT (265°C) [2]. This 389.9°C difference in boiling point is a direct, quantitative indicator of significantly lower volatility. The high molecular weight of 2,6-Dioctadecyl-4-methylphenol (613.1 g/mol) [3], compared to BHT (220.35 g/mol) [2], underpins this property, as increased molecular weight is a known, effective strategy for reducing volatility in phenolic antioxidants [4].

Polymer Stabilization High-Temperature Processing Antioxidant Volatility

Physical State and Density: Comparison with Crystalline BHT

2,6-Dioctadecyl-4-methylphenol is a yellow viscous liquid at room temperature [1], in stark contrast to BHT, which is a white crystalline solid [2]. This physical state difference is accompanied by a lower density of 0.876 g/cm³ for the target compound [3] versus 1.048 g/cm³ for BHT [2]. The long C18 alkyl chains of 2,6-Dioctadecyl-4-methylphenol are responsible for its liquid state and lower density, which enhance its solubility and dispersibility in non-polar polymer matrices like polyethylene and polypropylene.

Polymer Compatibility Antioxidant Formulation Physical Properties

Chain Length Effect on Intrinsic Radical Scavenging Activity

In a study on the structure-activity relationship of 2,6-di-tert-alkyl-4-methylphenols, it was found that lengthening the carbon chain of the ortho-substituents does not exert a significant effect on the index of inhibiting (antioxidant) activity [1]. This suggests that the intrinsic radical-scavenging potency of 2,6-Dioctadecyl-4-methylphenol is comparable to that of its lower-molecular-weight analogs, such as BHT, which has a well-established hydrogen atom transfer (HAT) mechanism [2]. Therefore, the primary differentiator for this compound is not enhanced intrinsic activity, but rather its drastically improved physical persistence and compatibility in polymer matrices, as evidenced by its boiling point and physical state.

Structure-Activity Relationship Antioxidant Mechanism 2,6-Dialkylphenols

High-Value Application Scenarios for 2,6-Dioctadecyl-4-methylphenol Based on Differentiated Evidence


Long-Term Thermal-Oxidative Stabilization of Polypropylene (PP)

2,6-Dioctadecyl-4-methylphenol is explicitly recommended for use as an anti-thermal-oxidative aging agent in polypropylene [1]. Given its exceptionally high boiling point (654.9°C) and liquid physical state [REFS-2, REFS-3], it is uniquely suited for PP applications that undergo high-temperature processing or extended service life at elevated temperatures. Its low volatility ensures minimal loss during extrusion or molding, and its liquid form promotes uniform dispersion, leading to more consistent and durable stabilization compared to solid, volatile alternatives like BHT. This makes it a prime candidate for PP-based automotive components, appliance housings, and durable goods requiring long-term heat resistance.

Stabilizer for Non-Polar Polyolefin Resins

The compound's utility as a stabilizer for polyolefin resins is well-documented [1]. Its molecular structure, featuring two C18 alkyl chains, imparts excellent solubility in non-polar solvents and high compatibility with hydrocarbon-based polymers [1]. This compatibility is crucial for preventing phase separation and 'blooming' of the additive to the polymer surface. The lower density (0.876 g/cm³) of this liquid stabilizer further facilitates its incorporation into polyolefin melts [2]. Researchers and formulators seeking to maximize the long-term oxidative stability of polyethylene (PE) films, pipes, or molded articles, especially in applications where additive migration is a concern, should consider 2,6-Dioctadecyl-4-methylphenol as a superior choice over lower-molecular-weight phenolic antioxidants.

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